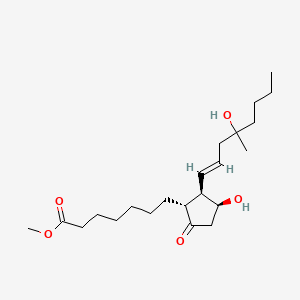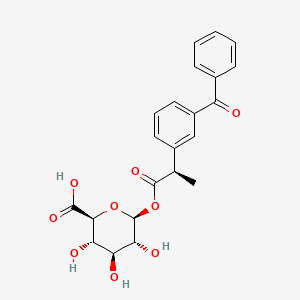
N-(2-Hydroxyethyl) Pseudoephedrine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl) Pseudoephedrine-d3: is a deuterium-labeled analogue of N-(2-Hydroxyethyl) Pseudoephedrine. This compound is a derivative of Hydroxyalkyl Pseudoephedrine and is often used in various scientific research applications due to its unique properties. The molecular formula of this compound is C12H16D3NO2, and it has a molecular weight of 212.30.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl) Pseudoephedrine-d3 involves the incorporation of deuterium atoms into the structure of N-(2-Hydroxyethyl) Pseudoephedrine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The compound is often produced in bulk and stored at controlled temperatures to maintain its stability .
化学反应分析
Types of Reactions: N-(2-Hydroxyethyl) Pseudoephedrine-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of strong acids or bases.
Major Products Formed: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(2-Hydroxyethyl) Pseudoephedrine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of isotopic labeling.
作用机制
The mechanism of action of N-(2-Hydroxyethyl) Pseudoephedrine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of intermediates, making it a valuable tool in studying reaction mechanisms. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in metabolic pathways.
相似化合物的比较
N-(2-Hydroxyethyl) Pseudoephedrine: The non-deuterated analogue of N-(2-Hydroxyethyl) Pseudoephedrine-d3.
Hydroxyalkyl Pseudoephedrine: A related compound with similar structural features but without the deuterium labeling.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for the study of reaction mechanisms and metabolic pathways with greater precision and accuracy. This compound’s stability and reactivity make it a valuable tool in various fields of research.
属性
CAS 编号 |
1330277-60-5 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
212.307 |
IUPAC 名称 |
(1S,2S)-2-[2-hydroxyethyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11/h3-7,10,12,14-15H,8-9H2,1-2H3/t10-,12+/m0/s1/i2D3 |
InChI 键 |
DZUDAROQGILUTD-DOTLQPFVSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CCO |
同义词 |
(αS)-α-[(1S)-1-[(2-Hydroxyethyl)methylamino]ethyl]benzenemethanol-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid](/img/structure/B589284.png)










